Cas no 191615-49-3 (2-amino-3,3-dimethylpent-4-enoic acid)

2-Amino-3,3-dimethylpent-4-enoic acid is a non-proteinogenic α-amino acid featuring a unique branched-chain structure with an unsaturated terminal alkene group. Its distinct molecular architecture, combining a quaternary carbon center and a reactive double bond, makes it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is particularly useful for designing peptidomimetics and constrained peptide analogs due to its steric and electronic properties. Its enantiopure forms are of interest in asymmetric synthesis and chiral catalyst development. The alkene functionality allows for further derivatization via click chemistry or cross-coupling reactions, enhancing its utility in drug discovery and materials science applications.
2-amino-3,3-dimethylpent-4-enoic acid structure
191615-49-3 structure
Product Name:2-amino-3,3-dimethylpent-4-enoic acid
CAS No:191615-49-3
MF:C7H13NO2
MW:143.183622121811
CID:4774026
Update Time:2025-06-09

2-amino-3,3-dimethylpent-4-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3,3-dimethylpent-4-enoic acid
    • Inchi: 1S/C7H13NO2/c1-4-7(2,3)5(8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10)
    • InChI Key: WRAGCAJADTYGOO-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(N)C(C)(C)C=C

2-amino-3,3-dimethylpent-4-enoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A191831-100mg
2-amino-3,3-dimethylpent-4-enoic acid
191615-49-3
100mg
$ 525.00 2022-06-08
TRC
A191831-500mg
2-amino-3,3-dimethylpent-4-enoic acid
191615-49-3
500mg
$ 1950.00 2022-06-08
TRC
A191831-1g
2-amino-3,3-dimethylpent-4-enoic acid
191615-49-3
1g
$ 3015.00 2022-06-08

2-amino-3,3-dimethylpent-4-enoic acid Related Literature

Additional information on 2-amino-3,3-dimethylpent-4-enoic acid

2-Amino-3,3-dimethylpent-4-enoic Acid (CAS No. 191615-49-3): An Overview of Its Structure, Properties, and Applications

2-Amino-3,3-dimethylpent-4-enoic acid (CAS No. 191615-49-3) is a unique organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its distinct structural features and potential biological activities, making it a valuable subject for both academic and industrial investigations.

The molecular structure of 2-amino-3,3-dimethylpent-4-enoic acid consists of a five-carbon chain with a double bond at the fourth position, a carboxylic acid group at the terminal end, and an amino group attached to the second carbon. Additionally, two methyl groups are substituted at the third carbon position. This specific arrangement imparts unique chemical properties to the compound, including its solubility in polar solvents and its reactivity in various chemical reactions.

Recent studies have explored the potential applications of 2-amino-3,3-dimethylpent-4-enoic acid in pharmaceutical research. One notable area of interest is its role as a precursor in the synthesis of bioactive molecules. For instance, researchers have demonstrated that this compound can be used to synthesize derivatives with anti-inflammatory and antioxidant properties. These derivatives have shown promise in preclinical studies for treating conditions such as arthritis and neurodegenerative diseases.

The chemical synthesis of 2-amino-3,3-dimethylpent-4-enoic acid involves several steps, including the formation of the carbon backbone, introduction of functional groups, and final purification. Advanced synthetic methods such as transition-metal catalysis and organocatalysis have been employed to optimize the yield and purity of the final product. These methods not only enhance the efficiency of the synthesis but also reduce environmental impact by minimizing waste generation.

In addition to its synthetic applications, 2-amino-3,3-dimethylpent-4-enoic acid has been studied for its potential as a chiral building block in asymmetric synthesis. Chiral compounds are crucial in pharmaceuticals due to their ability to interact selectively with biological targets. The enantiomeric purity of this compound can be achieved through various chiral resolution techniques or asymmetric synthesis methods, making it a valuable intermediate in the production of enantiomerically pure drugs.

The physicochemical properties of 2-amino-3,3-dimethylpent-4-enoic acid, such as its melting point, boiling point, and solubility in different solvents, have been extensively characterized. These properties are essential for understanding its behavior in various chemical and biological environments. For example, its solubility in water and organic solvents makes it suitable for use in both aqueous and non-aqueous reaction media.

Safety and toxicity assessments are critical for any compound intended for pharmaceutical or industrial use. Preliminary studies on 2-amino-3,3-dimethylpent-4-enoic acid have indicated that it exhibits low toxicity at typical concentrations used in laboratory settings. However, further comprehensive toxicological evaluations are necessary to ensure its safety for broader applications.

In conclusion, 2-amino-3,3-dimethylpent-4-enoic acid (CAS No. 191615-49-3) is a versatile compound with significant potential in various scientific and industrial fields. Its unique structural features and chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic agents.

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